Methyl tuberonate
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Overview
Description
Methyl tuberonate is a methyl ester derived from tuberonic acid. It has a role as a plant metabolite. It is a methyl ester, a member of cyclopentanones, a primary alcohol and a homoallylic alcohol. It derives from a tuberonic acid.
Scientific Research Applications
Antioxidant Activities and Glycoside Isolation
- Methyl tuberonate, identified in sage (Salvia officinalis L.), has been studied for its antioxidant properties. The compound, along with other glycosides isolated from sage, exhibited significant DPPH free radical scavenging activity, indicating its potential as a natural antioxidant (Wang et al., 2000).
Synthesis and Crystal Growth in Chemistry
- Research involving molten methylboronic acid has led to the development of new chemical structures, highlighting the role of methyl groups (related to this compound) in creating unique structural properties in compounds like uranium and neptunium boronates (Wang et al., 2010).
Neuropharmacology and Microglial Cell Dynamics
- Bisphosphonates, chemically related to this compound, have been explored for their impact on microglial cells in the brain. Studies have shown that compounds like clodronate can influence microglial activation, which is vital in understanding neuroinflammation and CNS pathologies (Kohl et al., 2003).
Bone Health and Bisphosphonates
- The development of bisphosphonates, a class of drugs associated with this compound, has been significant in treating bone disorders. Research has shown how small structural changes in these compounds, like adding methyl groups, can dramatically enhance their potency (Widler et al., 2002).
Catalytic and Synthetic Applications
- This compound-related compounds have been used in palladium-catalyzed methylation, demonstrating the versatility of these compounds in synthetic chemistry and their potential for late-stage derivatization of biologically active compounds (Haydl & Hartwig, 2019).
Metabolic Pathway Analysis
- This compound derivatives like 12-hydroxyjasmonate have been identified in plant signaling molecules, playing a crucial role in plant defense responses and developmental processes. The study of these compounds furthers our understanding of plant biology and metabolism (Gidda et al., 2003).
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1 |
InChI Key |
XCZTYYQNVNLGKI-UZAOFVRNSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1CC=CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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